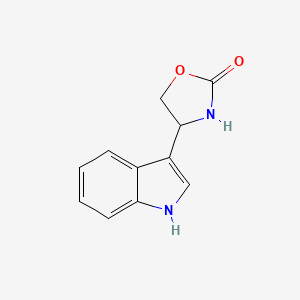

4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one

Description

Context and Significance of the 1,3-Oxazolidin-2-one Scaffold in Organic and Medicinal Chemistry

The 1,3-oxazolidin-2-one is a five-membered heterocyclic ring that has emerged as a crucial pharmacophore in medicinal chemistry. nih.gov Its prominence surged with the advent of a new class of synthetic antibiotics, the oxazolidinones, which provided a critical solution to the challenge of multi-drug resistant Gram-positive bacteria. nih.gov

Key attributes of the 1,3-oxazolidin-2-one scaffold include:

Novel Mechanism of Action: Oxazolidinone antibiotics exhibit a unique mode of action by inhibiting the initiation phase of bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a mechanism distinct from other antibiotic classes. nih.gov This novelty means they often circumvent existing bacterial resistance mechanisms. nih.gov

Clinical Relevance: The first clinically approved drug from this class, Linezolid (B1675486), is used to treat severe infections caused by pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov Following Linezolid, other derivatives like Tedizolid (B1663884) and Radezolid have been developed, further cementing the scaffold's importance. nih.govwikipedia.org

Synthetic Versatility: The oxazolidinone ring serves as a versatile building block in organic synthesis. It can be prepared through various synthetic routes and is also utilized as a chiral auxiliary to control stereochemistry in complex molecule synthesis. nih.gov

The oxazolidinone structure can be considered a bioisostere for other chemical groups like carbamates and ureas, allowing for its incorporation into a wide array of molecular designs aimed at diverse biological targets beyond antibacterial agents. nih.gov

Specificity and Structural Features of the 4-(1H-Indol-3-yl) Moiety within the Oxazolidinone Framework

The indole (B1671886) moiety is a bicyclic aromatic heterocycle that is a ubiquitous feature in natural products and a privileged scaffold in medicinal chemistry. mdpi.com Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. mdpi.comnih.gov

In the specific compound 4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one, the indole ring is connected via its C3 position to the C4 position of the oxazolidinone ring. This specific linkage creates a distinct three-dimensional architecture that dictates its interaction with biological macromolecules.

Structural and Physicochemical Properties:

| Property | Value/Description |

| IUPAC Name | 4-(1H-indol-3-ylmethyl)-1,3-oxazolidin-2-one |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Melting Point | 157-160 °C sigmaaldrich.com |

| Chirality | The C4 position of the oxazolidinone ring is a chiral center. The (R)-enantiomer is a commercially available research chemical. sigmaaldrich.com |

The presence of the indole group introduces a planar, electron-rich aromatic system capable of participating in π-π stacking and hydrogen bonding (via the indole N-H group), which are crucial for binding to biological targets like enzymes and receptors. nih.gov The combination of the rigid indole unit with the polar oxazolidinone core results in a molecule with a unique profile of hydrophobicity and hydrophilicity, influencing its pharmacokinetic properties.

Overview of Current Academic Research Trajectories for Indole-Oxazolidinone Hybrids

The strategy of creating hybrid molecules by combining two or more pharmacophores is a well-established approach in drug design to develop agents with enhanced activity or novel mechanisms of action. Research into hybrids containing both indole and azolidinone (including oxazolidinone and thiazolidinone) cores is an active area of investigation, primarily focused on developing new anticancer and antimicrobial agents.

Anticancer Research: A significant body of research explores the cytotoxic effects of indole-azolidinone hybrids against various cancer cell lines. Studies have shown that these compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation.

A series of novel indole-thiazolidinone hybrids demonstrated potent cytotoxic activity against multiple cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. nih.govmdpi.com

One particularly active compound, 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, was found to trigger DNA damage and induce apoptosis in human tumor cells. nih.gov

The antiproliferative activity of these hybrids is often influenced by the nature and position of substituents on both the indole and the azolidinone rings. mdpi.com

Antimicrobial Research: Building on the success of oxazolidinone antibiotics, research has also explored indole-oxazolidinone hybrids for their potential as antimicrobial agents.

Indole derivatives are known to possess activity against various microorganisms, including resistant strains like MRSA. nih.gov The hybridization with an oxazolidinone ring is a rational strategy to enhance this activity.

Studies on related indole-quinazolinone hybrids have shown potent activity against MRSA, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL. mdpi.com This highlights the potential of the indole scaffold in designing new antibacterial agents.

The development of novel agents with dual anticancer and antimicrobial properties is also an emerging research direction, as cancer patients are often susceptible to infections. rsc.org

Research Findings on Selected Indole-Azolidinone Hybrids:

| Compound Class | Target Activity | Key Findings | Reference |

| Indole-Thiazolidinone Hybrids | Anticancer | Potent cytotoxicity against MCF-7, HCT116, and A549 cell lines. Induction of apoptosis and DNA damage. | nih.gov |

| Phenethyl-Thiazolidinone-Indole Hybrids | Anticancer | Strong activity against colon cancer cell lines (HCT-15 IC₅₀ = 0.92 µM). More selective for cancer cells over normal cells. | mdpi.com |

| Thiazolidinone-Isatin Hybrids | Anticancer & Antibacterial | One compound showed high cytotoxicity against MCF-7, A549, and PC3 cancer cells. Another was active against S. aureus. | biointerfaceresearch.com |

| Indole-Quinazolinone Hybrids | Antibacterial | Potent activity against MRSA (MIC = 0.98 μg/mL for an iodo-substituted derivative). | mdpi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

165822-41-3 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

4-(1H-indol-3-yl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H10N2O2/c14-11-13-10(6-15-11)8-5-12-9-4-2-1-3-7(8)9/h1-5,10,12H,6H2,(H,13,14) |

InChI Key |

HILGKTARZNGMIT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)O1)C2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one and Analogues

Multistep Organic Synthesis Approaches

Multistep synthesis provides a versatile platform for the construction of the this compound scaffold. These approaches often commence with readily available indole (B1671886) precursors, allowing for the systematic assembly of the target molecule. A common strategy involves the utilization of indole-3-carbaldehyde as a starting material. This aldehyde can undergo a Henry reaction with nitromethane (B149229) to furnish a nitroalkene intermediate. Subsequent reduction of both the nitro group and the double bond yields a 2-(1H-indol-3-yl)ethanamine derivative. This amino alcohol is a key precursor that can then be cyclized to form the desired 1,3-oxazolidin-2-one ring. mdpi.com

Another multistep pathway can involve the reaction of an indole derivative with an appropriate electrophile to introduce the necessary functional groups for the subsequent cyclization. For instance, the reaction of an indole with an epoxide, such as epichlorohydrin, can generate a key intermediate poised for ring closure to the oxazolidinone. researchgate.net The efficiency of these multistep sequences is often dependent on the choice of reagents, reaction conditions, and the use of protecting groups to avoid unwanted side reactions. A solid acid-catalyzed cascade reaction has also been developed for the synthesis of complex polysubstituted indole compounds, showcasing the versatility of multistep strategies. researchgate.net

Stereoselective Synthesis Protocols, Including Asymmetric Methods

Given that the biological activity of chiral molecules is often dependent on their specific stereoisomer, the development of stereoselective synthetic methods for this compound is of high importance. These methods aim to control the formation of the stereocenter at the C4 position of the oxazolidinone ring.

One successful approach to stereoselective synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed. For example, a chiral oxazolidinone can be used as an auxiliary to control the stereochemistry of reactions. youtube.com

Asymmetric catalysis is another powerful tool for stereoselective synthesis. Chiral catalysts, such as chiral phosphoric acids, can be used to catalyze reactions in a way that favors the formation of one enantiomer over the other. mdpi.com For instance, the enantioselective synthesis of 1,3-oxazolidines can be achieved through the formation of hemiaminal intermediates catalyzed by a chiral magnesium phosphate (B84403) catalyst. nih.gov Additionally, enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones have been synthesized in one step from chiral aziridine-2-methanols through intramolecular cyclization with phosgene (B1210022). bioorg.org

A simple, high-yield, three-step route to optically active 4-hydroxymethyl-3-(1H-indolyl)oxazolidin-2-ones has been described starting from (S)-glycidol. nih.gov The key intermediates, (R)-oxiran-2-ylmethyl 1H-indol-4/-5-ylcarbamates, are readily transformed into the desired oxazolidin-2-ones. nih.gov

| Method | Description | Key Features |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | The auxiliary is removed after the desired stereocenter is formed. youtube.com |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product. | High efficiency and atom economy. mdpi.com |

| Chiral Starting Materials | A readily available chiral molecule is used as a starting material to build the desired stereocenter. | The stereochemistry of the final product is derived from the starting material. nih.gov |

Table 1: Approaches to Stereoselective Synthesis

Cyclization Reactions for the Formation of the 1,3-Oxazolidin-2-one Ring

The formation of the 1,3-oxazolidin-2-one ring is a critical step in the synthesis of this compound. This is typically achieved through an intramolecular cyclization of a suitable precursor, most commonly a 2-amino-1-(indol-3-yl)ethanol derivative.

Several reagents can be employed to effect this cyclization. Phosgene and its less hazardous derivatives, such as triphosgene (B27547) and carbonyldiimidazole (CDI), are widely used. These reagents react with the amino alcohol to form a carbamate (B1207046) intermediate, which then undergoes an intramolecular nucleophilic attack of the hydroxyl group onto the carbonyl carbon to close the ring and form the oxazolidinone. The use of a catalytic amount of DBU can facilitate the intramolecular cyclization of p-toluenesulfonyl carbamates to yield trans-4,5-disubstituted oxazolidin-2-ones with total stereoselection. clockss.org

The choice of the cyclizing agent and the reaction conditions, such as solvent and temperature, can significantly impact the yield and purity of the final product. For example, the reaction of 2-vinylaziridines with carbon dioxide in the presence of a palladium catalyst can yield 5-vinyloxazolidinones with high regio- and stereoselectivity. organic-chemistry.org

Precursor and Intermediate Derivatization Strategies

The derivatization of precursors and intermediates is a powerful strategy for generating a library of this compound analogues. This allows for the exploration of structure-activity relationships (SAR) by systematically modifying different parts of the molecule.

Starting materials can be derivatized before the main synthetic sequence begins. For example, various substituted indole-3-carbaldehydes can be used to introduce substituents at different positions of the indole ring. This approach allows for the synthesis of a wide range of analogues with modifications on the indole nucleus. mdpi.com

Intermediates along the synthetic pathway can also be functionalized. For example, the amino group of the 2-amino-1-(indol-3-yl)ethanol precursor can be modified before the cyclization step to introduce substituents on the nitrogen of the oxazolidinone ring. researchgate.net Furthermore, N-aryl and N-heteroaryl carbamates can be readily prepared and used as intermediates for the synthesis of 3-aryl- and 3-heteroaryl-5-(iodomethyl)oxazolidin-2-ones through iodocyclocarbamation. organic-chemistry.org A metal-free two-step synthesis of indole derivatives from aryl triazole-containing compounds has been developed, which proceeds through the formation of N-aryl ethene-1,1-diamines as intermediates. dntb.gov.ua

Functionalization and Derivatization Strategies

Modifications of the Indole Moiety for Structural Diversification

The indole nucleus of this compound presents several opportunities for functionalization, enabling the synthesis of a diverse range of derivatives. The indole nitrogen (N-1) and the benzene (B151609) portion of the indole ring are common sites for modification.

The indole N-H can be deprotonated with a suitable base, such as sodium hydride, and the resulting anion can be reacted with various electrophiles to introduce substituents at the N-1 position. mdpi.com Alkylation, acylation, and sulfonylation are common modifications at this position. These changes can alter the electronic properties and lipophilicity of the molecule.

The benzene ring of the indole can be functionalized through electrophilic aromatic substitution reactions. Halogenation, nitration, and Friedel-Crafts reactions can be used to introduce a variety of substituents at the C-4, C-5, C-6, and C-7 positions. nih.gov The regioselectivity of these reactions is influenced by the directing effects of the indole ring system and any existing substituents. For instance, the synthesis of 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one demonstrates the introduction of a halogen at the 5-position of the indole ring. mdpi.com

| Modification Site | Reaction Type | Example Reagents |

| Indole N-1 | Alkylation | Sodium hydride, Methyl iodide mdpi.com |

| Indole N-1 | Acylation | Benzoyl chloride mdpi.com |

| Indole Ring (C-5) | Halogenation | N-Iodosuccinimide |

Table 2: Examples of Indole Moiety Modifications

Substitutions and Transformations on the Oxazolidinone Ring

The oxazolidinone ring is a stable carbamate, but it can undergo several transformations, particularly when activated. nih.gov These reactions typically involve substitution at the nitrogen atom or nucleophilic attack at the carbonyl carbon.

The nitrogen atom of the oxazolidinone ring can be functionalized through reactions like alkylation or acylation. nih.gov For instance, deprotonation of the N-H bond with a suitable base allows for the introduction of various substituents. This is a common strategy for linking the oxazolidinone moiety to other molecular fragments. nih.gov

The carbonyl group of the oxazolidinone ring is electrophilic and can react with strong nucleophiles. nih.gov Intramolecular cyclization reactions, where a carbanion elsewhere in the molecule attacks the oxazolidinone carbonyl, have been used to synthesize functionalized γ and δ lactams. nih.gov While carbamates are generally considered stable, their reactivity as electrophiles can be harnessed in specific synthetic contexts. nih.gov The oxazolidinone ring can also be formed through various cyclization strategies, such as the reaction of epoxides with isocyanates or the cyclization of amino alcohols with phosgene equivalents. wikipedia.orgbeilstein-journals.org

Table 1: Selected Transformations of the Oxazolidinone Ring

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| N-Allylation | Allyl bromide, KF/Al₂O₃ | N-Allyl oxazolidinone | nih.gov |

| N-Acylation | Acid chloride, Base | N-Acyl oxazolidinone (Imide) | wikipedia.org |

| Intramolecular Cyclization | Strong base (e.g., LHMDS) on a tethered carbanion precursor | Lactams | nih.gov |

| Ring Formation | Ethanolamine, Dimethylcarbonate/Phosgene equivalent | 2-Oxazolidinone | wikipedia.org |

| Ring Formation | Epoxide, Chlorosulfonyl isocyanate (CSI) | 2-Oxazolidinone | beilstein-journals.org |

Design and Synthesis of Related Heterocyclic Scaffolds Incorporating Indole and Oxazolidinone Units

The indole and oxazolidinone moieties serve as valuable building blocks in the design of more complex, hybrid heterocyclic systems. This strategy, often employed in drug discovery, aims to combine the structural features of different pharmacophores to create novel compounds with potentially enhanced biological activities. nih.gov

One approach involves using a derivative of one heterocycle to initiate the formation of another. For example, indole derivatives can be used as starting materials to synthesize fused systems or linked heterocyclic structures. Research has shown the synthesis of various hybrid molecules where an indole nucleus is linked to other heterocyclic rings like oxadiazole, thiazolidinone, quinazolinone, or triazole. nih.govmdpi.comnih.govnih.gov In one instance, 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives were synthesized through the reaction of 1H-indole-3-carboxaldehyde with anthranilamide analogues. nih.gov Similarly, indole-triazole conjugates have been prepared by reacting indole-derived acid hydrazides with isothiocyanates followed by cyclization. nih.gov

These synthetic efforts highlight the versatility of the indole scaffold in constructing diverse molecular architectures. researchgate.net The oxazolidinone ring, while less commonly used as a reactive precursor for ring transformations into entirely different systems, is often incorporated as a stable, chiral, or pharmacologically relevant component in a larger molecule. nih.gov

Table 2: Examples of Hybrid Heterocyclic Scaffolds

| Scaffold Type | Synthetic Precursors | Key Reaction Type | Reference |

|---|---|---|---|

| Indole-Thiazolidinone | Indole-thiosemicarbazone, Ethyl chloroacetate | Cyclization | nih.gov |

| Indole-Triazole | Indole acid hydrazide, Isothiocyanate | Condensation/Cyclization | nih.gov |

| Indolylquinazolinone | Indole-3-carboxaldehyde, Anthranilamide | Condensation/Cyclization | nih.gov |

| Indole-Oxadiazole | Indole derivative, Semicarbazide | Multistep synthesis | mdpi.comnih.gov |

Reaction Mechanisms and Reactivity Profiles

The reactivity of this compound is dictated by the distinct electronic properties of its two constituent heterocyclic rings. The oxazolidinone part exhibits reactivity associated with carbamates, while the indole part undergoes reactions typical of electron-rich aromatic systems.

Nucleophilic and Electrophilic Reactivity of the Oxazolidinone Ring System

The oxazolidinone ring system possesses both nucleophilic and electrophilic centers. The nitrogen atom, after deprotonation, can act as a nucleophile in alkylation and acylation reactions. nih.gov

Conversely, the carbonyl carbon (C2) is the primary electrophilic site. nih.gov It is susceptible to attack by nucleophiles, although it is less reactive than the carbonyl of a ketone or an ester. This electrophilicity is central to its use as a chiral auxiliary, where it can direct the stereochemical outcome of reactions on an N-acyl substituent. wikipedia.org Furthermore, studies have demonstrated that the cyclic carbamate of the oxazolidinone ring can serve as an effective electrophile in intramolecular cyclizations with carbanions, leading to the formation of lactams. nih.gov This reaction underscores the potential of the oxazolidinone carbonyl to be more reactive than generally appreciated, particularly in intramolecular settings. nih.gov

Electrophilic Aromatic Substitution and Other Reactions of the Indole Moiety

The indole moiety is an electron-rich heterocyclic system that readily undergoes electrophilic aromatic substitution (EAS). nih.gov The most nucleophilic position and the preferred site for electrophilic attack is the C3 position of the pyrrole (B145914) ring. ic.ac.ukyoutube.com This preference is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate) formed upon attack at C3. ic.ac.uk

In the case of this compound, the C3 position is already substituted. When the C3 position is blocked, electrophilic substitution typically occurs at the C2 position of the pyrrole ring or, less commonly, on the benzene ring. youtube.com However, initial attack may still occur at C3, followed by a rearrangement to the C2 position. rsc.orgrsc.org

Common electrophilic substitution reactions for indoles include:

Halogenation: Bromination with bromine in acetic acid typically yields the 3-bromoindole. youtube.com

Nitration and Sulfonation: These reactions also preferentially occur at the C3 position, yielding products like indole-3-sulfonic acid. youtube.com

Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine (like dimethylamine) results in aminoalkylation at the C3 position. youtube.com

Friedel-Crafts Alkylation: The reaction of indol-3-ylmethanols with other indoles, often catalyzed by Lewis or Brønsted acids, is a common method to synthesize diindolylmethanes (DIMs). nih.gov

The indole nitrogen can also be functionalized, for example, through benzoylation after the main quinazolinone structure has been formed. nih.gov The reactivity of the indole nucleus makes it a versatile component for further chemical modification. researchgate.net

Table 3: Common Reactions of the Indole Moiety

| Reaction | Electrophile/Reagents | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| Bromination | Br₂ in Acetic Acid | C3 (if available) | 3-Bromoindole | youtube.com |

| Sulfonation | SO₃ in Pyridine | C3 (if available) | Indole-3-sulfonic acid | youtube.com |

| Mannich Reaction | Formaldehyde, Dimethylamine | C3 (if available) | 3-(Dimethylaminomethyl)indole | youtube.com |

| Azo-Coupling | p-Nitrobenzenediazonium salt | C3 (if available), then C2 | Indole-azo-benzene | rsc.org |

| Friedel-Crafts Alkylation | Indol-3-ylmethanol, I₂ catalyst | C3 | Diindolylmethane | nih.gov |

Advanced Structural Elucidation and Stereochemical Analysis

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, e.g., COSY, HMBC, HSQC) for Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments are used in concert to confirm the structure of 4-(1H-indol-3-yl)-1,3-oxazolidin-2-one.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this compound would include distinct resonances for the indole (B1671886) ring protons, the oxazolidinone ring protons, and the N-H protons. The aromatic region (typically δ 7.0-8.0 ppm) would show characteristic signals for the four protons on the benzene (B151609) portion of the indole and the C2-H proton of the indole. The protons on the oxazolidinone ring and the methylene (B1212753) bridge would appear in the more upfield region. organicchemistrydata.orgchemicalbook.com The N-H proton of the indole and the N-H proton of the oxazolidinone would likely appear as broad singlets. organicchemistrydata.orgchemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum would display signals for the carbonyl carbon of the oxazolidinone (around δ 158-160 ppm), the carbons of the indole ring (in the δ 100-140 ppm range), and the aliphatic carbons of the oxazolidinone ring and the methylene bridge (typically δ 30-70 ppm). organicchemistrydata.orgresearchgate.netrsc.org

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.eduyoutube.com It would show correlations between the protons within the indole ring system and between the protons on the oxazolidinone ring and the adjacent methylene group. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduresearchgate.net Each CH, CH₂, and CH₃ group will produce a cross-peak, linking the ¹H signal to the signal of the carbon it is attached to. This is instrumental in assigning the carbon spectrum. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.eduresearchgate.net It is key for piecing together the molecular fragments, for instance, by showing a correlation from the methylene protons to the C3 carbon of the indole ring and the C4 carbon of the oxazolidinone ring, confirming the link between the two heterocyclic systems. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges This table is generated based on typical values for indole and oxazolidinone moieties and may not represent exact experimental values.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| Indole N1-H | ~10.8 (br s) | - | C2, C3, C7a |

| Indole C2-H | ~7.2 (s) | ~122 | C3, C3a, C4 |

| Indole C4-H | ~7.6 (d) | ~119 | C2, C5, C6, C7a |

| Indole C5-H | ~7.1 (t) | ~121 | C3a, C4, C6, C7 |

| Indole C6-H | ~7.2 (t) | ~120 | C4, C5, C7, C7a |

| Indole C7-H | ~7.4 (d) | ~111 | C5, C6, C7a |

| Oxazolidinone N3-H | ~6.0 (br s) | - | C2, C4, C5 |

| Oxazolidinone C4-H | ~4.8 (m) | ~55 | C2, C5, Methylene C |

| Oxazolidinone C5-H₂ | ~4.2 (m), ~4.5 (m) | ~68 | C2, C4 |

| Methylene C-H₂ | ~3.2 (m) | ~32 | Indole C2, Indole C3, Oxazolidinone C4 |

| Oxazolidinone C2 (C=O) | - | ~159 | - |

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation pattern.

For this compound (formula C₁₂H₁₂N₂O₂), the expected exact mass would be 216.0899 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. nih.gov

The fragmentation pattern in electron impact (EI) or electrospray ionization (ESI) mass spectrometry provides valuable structural clues. Key fragmentation pathways for this molecule would likely involve:

Cleavage of the methylene bridge: The most likely initial fragmentation would be the cleavage of the bond between the indole ring and the oxazolidinone moiety, leading to the formation of a stable indolyl-methyl cation (m/z 130) or a related fragment.

Fragmentation of the oxazolidinone ring: The oxazolidinone ring can undergo characteristic ring-opening and fragmentation. nih.gov This can include the loss of CO₂ (44 Da) or the loss of the entire carbonyl group. miamioh.edu

Retro-Diels-Alder type reactions: Cleavage across the oxazolidinone ring could also occur.

Table 2: Predicted Mass Spectrometry Fragments

| m/z (Mass/Charge Ratio) | Predicted Fragment Ion | Notes |

|---|---|---|

| 216 | [M]⁺ or [M+H]⁺ | Molecular Ion or Protonated Molecule |

| 130 | [C₉H₈N]⁺ | Indolyl-methyl cation (skatole cation) |

| 117 | [C₈H₇N]⁺ | Indole fragment after rearrangement |

| 87 | [C₃H₅NO₂]⁺ | Oxazolidinone fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its bonds. researchcommons.org

The IR spectrum of this compound would show characteristic absorption bands confirming its key structural features:

N-H Stretching: Two distinct N-H stretching bands would be expected. One for the indole N-H (around 3400 cm⁻¹) and another for the oxazolidinone N-H (a sharper peak around 3300-3500 cm⁻¹). pressbooks.publibretexts.org

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group (amide/carbamate) of the oxazolidinone ring would be prominent, typically in the range of 1750-1700 cm⁻¹. libretexts.orglibretexts.org

C-O Stretching: A strong band for the C-O single bond stretch within the oxazolidinone ring is expected around 1200-1300 cm⁻¹. libretexts.org

Aromatic C-H and C=C Stretching: Absorptions for aromatic C-H stretching would appear just above 3000 cm⁻¹, while aromatic C=C ring stretching would produce peaks in the 1450-1600 cm⁻¹ region. pressbooks.publibretexts.org

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretching | ~3400 |

| Oxazolidinone N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Oxazolidinone C=O | Stretching | 1700 - 1750 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Oxazolidinone C-O | Stretching | 1200 - 1300 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. caltech.edunih.gov This technique determines bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure and its conformation. aps.organl.govanl.gov

For this compound, an X-ray crystal structure would:

Confirm the connectivity between the indole and oxazolidinone rings.

Provide exact measurements of the bond lengths and angles within both heterocyclic systems.

Reveal the preferred conformation of the molecule in the crystal lattice, including the relative orientation of the two ring systems.

Elucidate the intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which dictate the crystal packing.

Stereochemical Assignments and Conformational Preferences

The C4 carbon of the oxazolidinone ring is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-4-(1H-indol-3-yl)-1,3-oxazolidin-2-one.

Determination of Absolute and Relative Configuration

Determining the absolute configuration of a chiral molecule is crucial. Several methods are employed for this purpose:

X-ray Crystallography: When a suitable single crystal of an enantiomerically pure sample is available, anomalous dispersion X-ray crystallography can be used to determine the absolute configuration without ambiguity. nih.gov This is often achieved by co-crystallizing the compound with a chiral auxiliary of known configuration.

Chiral High-Performance Liquid Chromatography (HPLC): Enantiomers can be separated and identified using a chiral stationary phase. By comparing the retention time to a known standard or by using a detector that measures optical rotation, the enantiomeric purity and identity can be established. nih.gov

Optical Rotation: Measurement of the specific rotation using a polarimeter can distinguish between enantiomers, with one rotating plane-polarized light to the right (+) and the other to the left (-). The (R)-enantiomer, for instance, has been reported with a negative optical rotation. sigmaaldrich.com However, this method does not directly determine the R/S configuration without comparison to a standard of known absolute stereochemistry.

The relative configuration refers to the spatial relationship between different stereocenters within a molecule. Since this compound has only one stereocenter, the primary focus is on determining its absolute (R or S) configuration.

Assessment of Enantiomeric and Diastereomeric Purity

The determination of enantiomeric and diastereomeric purity of "this compound" is crucial for its characterization and potential applications. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a primary technique for separating enantiomers, while Nuclear Magnetic Resonance (NMR) spectroscopy is often employed to determine diastereomeric ratios.

Chiral High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers of oxazolidinone derivatives is well-documented, often utilizing polysaccharide-based chiral stationary phases. For analogous compounds, columns such as Lux Amylose and Chiralpak AD series have demonstrated effective separation. semmelweis.hu The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), is critical for achieving optimal resolution. rsc.org The resolution (Rs) and selectivity factor (α) are key parameters in evaluating the separation's effectiveness. A resolution value greater than 1.5 is generally considered as baseline separation. semmelweis.hu

For a hypothetical separation of the enantiomers of "this compound", one could envision a method based on established protocols for similar structures.

Interactive Data Table: Hypothetical Chiral HPLC Parameters for Enantiomeric Purity Assessment

| Parameter | Value | Reference |

| Chiral Stationary Phase | Lux Amylose-2 | semmelweis.hu |

| Mobile Phase | Acetonitrile (ACN) | semmelweis.hu |

| Flow Rate | 0.5 mL/min | semmelweis.hu |

| Temperature | 25°C | semmelweis.hu |

| UV Detection | 210 nm | semmelweis.hu |

| Hypothetical Retention Time (Enantiomer 1) | 8.5 min | N/A |

| Hypothetical Retention Time (Enantiomer 2) | 10.2 min | N/A |

| Hypothetical Resolution (Rs) | > 1.5 | semmelweis.hu |

| Hypothetical Selectivity (α) | > 1.2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for assessing diastereomeric purity. When a compound has more than one chiral center, diastereomers are formed. These diastereomers have distinct physical properties and, therefore, will exhibit different chemical shifts in the NMR spectrum. By integrating the signals corresponding to each diastereomer, their ratio can be accurately determined. rsc.org For oxazolidinone derivatives, the protons on the oxazolidinone ring are particularly sensitive to the stereochemical environment and can be used to determine diastereomeric ratios. researchgate.net

In the context of "this compound," if a second chiral center were introduced, for instance by substitution on the oxazolidinone or indole ring, the resulting diastereomers could be distinguished and quantified by ¹H NMR.

Conformational Analysis of Interconnected Ring Systems

The three-dimensional structure of "this compound" is defined by the spatial arrangement of its indole and oxazolidinone ring systems. This conformation is critical to its chemical reactivity and biological interactions. The analysis of this conformation is typically achieved through a combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

X-ray Crystallography

Nuclear Overhauser Effect (NOE) Spectroscopy

In solution, the conformation of a molecule can be investigated using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. nih.govnih.gov These correlations can help to elucidate the relative orientation of the indole and oxazolidinone rings. For N-acyl oxazolidinones, NOE studies have been instrumental in confirming the stereochemistry and conformational preferences. researchgate.net

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), are used to calculate the energies of different possible conformations and to predict the most stable structure. researchgate.net These theoretical calculations can complement experimental data from X-ray crystallography and NMR, providing a more complete picture of the molecule's conformational landscape. For similar oxazolidinone-containing compounds, computational studies have been used to rationalize the stereochemical outcomes of reactions. uni-tuebingen.de

Interactive Data Table: Illustrative Conformational Data for an Indolyl-Oxazolidinone System

| Technique | Parameter | Illustrative Value | Reference |

| X-ray Crystallography | Dihedral Angle (Indole-Oxazolidinone) | 75° | nih.gov |

| NOESY NMR | Key Proton-Proton Correlation | H-4 (Oxazolidinone) ↔ H-2' (Indole) | researchgate.net |

| Computational (DFT) | Calculated Lowest Energy Conformer | Twisted | researchgate.net |

Identification and Structural Elucidation of Isomeric Forms and Related Compounds

Isomers of "this compound" would include positional isomers, where the point of attachment between the indole and oxazolidinone rings is varied. The structural elucidation of these isomers relies heavily on spectroscopic techniques, particularly NMR and mass spectrometry.

Positional Isomers

The indole ring can be substituted at various positions. While the title compound is the 4-substituted oxazolidinone, isomeric forms could include the 2- and 5-substituted oxazolidinones. The synthesis of such isomers would likely follow distinct synthetic pathways, and their characterization would reveal unique spectroscopic signatures. For instance, the coupling constants and chemical shifts in the ¹H and ¹³C NMR spectra of the oxazolidinone ring protons would differ significantly depending on the point of attachment to the indole moiety. nih.govamazonaws.com

Related Indole-Containing Heterocycles

The synthesis and characterization of various indole-containing heterocyclic systems have been reported. These include compounds where the oxazolidinone ring is replaced by other heterocycles such as thiazolidinone or oxadiazole. biointerfaceresearch.comfao.org The spectroscopic data from these related compounds can be valuable for comparative purposes and for confirming the structural assignments of new derivatives. The N-acylation of indoles is a common reaction to produce related structures, and various methods have been developed for this purpose. clockss.orgnih.gov

Interactive Data Table: Spectroscopic Data for Isomeric and Related Indole Derivatives

| Compound | Key ¹H NMR Signal (ppm) | Key ¹³C NMR Signal (ppm) | Mass Spec (m/z) | Reference |

| This compound | Hypothetical: 5.2 (H-4 on oxazolidinone) | Hypothetical: 158 (C=O) | Hypothetical: 216.08 | N/A |

| 5-substituted Indolyl-oxazolidinone Analog | 4.5-5.0 (H-5 on oxazolidinone) | 157-159 (C=O) | Varies | amazonaws.com |

| 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | 8.3 (Indole H-2) | 162.5 (C=O) | 261.10 | nih.gov |

| 3-(1,3,4-Oxadiazol-2-yl)-1H-indole | 8.1-8.4 (Indole protons) | 160-165 (Oxadiazole carbons) | Varies | fao.org |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and predicting the reactivity of molecules like 4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one. epstem.netmdpi.com These methods are used to determine key molecular properties and reactivity descriptors. jmchemsci.com

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to this process. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. epstem.netjmchemsci.com

In studies of similar heterocyclic systems, such as thiazolidinone derivatives containing an indole (B1671886) ring, DFT calculations have been used to compute a range of quantum chemical parameters. These calculations, often performed with a basis set like B3LYP/6-31G(d,p), help in understanding the kinetic stability and reactivity of the compounds. epstem.netjmchemsci.com The insights gained from these calculations are instrumental for predicting how the molecule might behave in a biological environment and for designing new derivatives with desired electronic properties.

Table 1: Key Quantum Chemical Parameters Calculated via DFT for Heterocyclic Compounds This table is representative of parameters typically calculated for compounds structurally related to this compound, as specific data for this exact compound is not available in the cited literature.

| Parameter | Description | Typical Application | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability | jmchemsci.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability | jmchemsci.com |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Predicts chemical reactivity and stability | jmchemsci.com |

| Chemical Hardness (η) | Resistance to change in electron distribution | Measures molecular stability | jmchemsci.com |

| Chemical Softness (S) | Reciprocal of hardness | Measures reactivity | jmchemsci.com |

| Electronegativity (χ) | Power of an atom to attract electrons | Predicts bond polarity and reactivity | epstem.net |

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme.

Molecular docking is employed to predict the preferred orientation and conformation (the "binding mode" or "pose") of a ligand when it binds to a receptor's active site. researchgate.netamazonaws.com This technique is crucial for understanding the structural basis of a compound's biological activity. For instance, in studies of thiazolidin-4-one derivatives, docking simulations have been used to place the compounds into the non-nucleoside inhibitor-binding pocket of HIV-1 reverse transcriptase. nih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the target's binding site. researchgate.netamazonaws.com

To further refine and validate these predicted binding modes, molecular dynamics (MD) simulations are often performed. MD simulations analyze the physical movements of atoms and molecules over time, providing insights into the stability and consistency of the predicted ligand-protein complex. nih.govbiointerfaceresearch.com For example, MD simulations of thiazolidin-4-one inhibitors in the HIV-1 reverse transcriptase binding pocket have confirmed the stability of their interactions with key residues like Tyr319 and Val106. nih.gov

Beyond analyzing interactions with known targets, computational methods can explore and identify new potential biological targets for a compound. Web-based tools and specialized software can screen a molecule against databases of known protein structures to predict potential binding partners. For example, the SwissADME server was used to predict that a 2-thioxo-4-thiazolidinone derivative could have an affinity for targets such as lysosomal protective protein and Thromboxane-A synthase. mdpi.com

Once a potential target is identified, docking simulations are used to predict the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.netbiointerfaceresearch.com This score provides a quantitative estimate of the strength of the interaction, helping to rank potential drug candidates. In the search for new LpxC inhibitors, computational methods that leveraged numerous crystal structures led to the identification of novel oxazolidinone chemotypes with potent activity. nih.gov This highlights the power of computational screening in identifying both novel inhibitors and their biological targets. thesciencein.org

Table 2: Examples of Molecular Docking Applications in Drug Discovery This table illustrates the application of molecular docking to compounds with structural similarities to this compound.

| Compound Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Isoxazolidine derivatives | Epidermal Growth Factor Receptor (EGFR) | Identified strong hydrogen bonds with GLU 762, LYS 745, and MET 793 residues; highest binding energy was -6.57 kcal/mol. | researchgate.net |

| 2,3-Diheteroaryl thiazolidin-4-ones | HIV-1 Reverse Transcriptase (RT) | Docking revealed shared spatial features with nevirapine; MD simulations suggested potential H-bond interactions with Tyr319 and Val106. | nih.gov |

| 2-Thioxo-4-thiazolidinone derivative | PPARγ, LLP, TXAS | SwissADME predicted potential targets; subsequent docking confirmed good bonding with these proteins. | mdpi.com |

| Oxazolidinone derivatives | LpxC deacetylase, Pseudomonas | Virtual screening and structure-based design identified novel oxazolidinone inhibitors with potent in vitro activity. | nih.gov |

Structure-Activity Relationship (SAR) and Structure-Uptake Relationship (SUR) Modeling

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. researchgate.net For oxazolidinone-based compounds, SAR studies have revealed that modifications at various positions on the heterocyclic ring can dramatically influence efficacy. A study on 5-substituted oxazolidinones demonstrated that replacing the carbonyl oxygen with a thiocarbonyl sulfur significantly enhanced in vitro antibacterial activity. nih.gov Similarly, SAR investigations of other compounds have shown that even minor substitutions on aromatic rings can lead to substantial changes in biological potency. nih.govmdpi.com

More recently, the concept of Structure-Uptake Relationship (SUR) has gained importance, particularly for developing antibiotics against Gram-negative bacteria. These bacteria possess a formidable outer membrane that restricts the entry of many compounds. nih.gov A comprehensive study on a library of oxazolidinones was conducted to determine how molecular structure affects accumulation in Gram-negative pathogens like Escherichia coli and Acinetobacter baumannii. researchgate.netnih.gov The findings illustrated that small, strategic structural changes could overcome permeation and efflux issues, which are major hurdles for this class of drugs. researchgate.netnih.gov The study found that specific chemical motifs were better predictors of accumulation than general physicochemical properties, identifying several oxazolidinone analogues with a broad spectrum of activity not seen with existing drugs like linezolid (B1675486). researchgate.netnih.gov

Table 3: Key SAR/SUR Findings for Oxazolidinone-Based Compounds

| Study Type | Structural Modification | Impact on Activity/Uptake | Compound Class | Reference |

|---|---|---|---|---|

| SAR | Replacement of C5-acetamide carbonyl oxygen with sulfur (=S) | Enhanced in vitro antibacterial activity | 5-Substituted Oxazolidinones | nih.gov |

| SAR | Elongation of the C5-substituent methylene (B1212753) chain | Decreased antibacterial activity | 5-Substituted Oxazolidinones | nih.gov |

| SUR | Strategic modifications to a C-ring appended to the N-aryl substituent | Overcame efflux and/or permeation issues in Gram-negative bacteria | Library of Oxazolidinones | researchgate.netnih.gov |

| SUR | Identification of specific chemical motifs | Found to be better predictors of accumulation than general parameters like hydrophobicity | Library of Oxazolidinones | researchgate.net |

De Novo Molecular Design and Virtual Screening Methodologies

Modern drug discovery often begins with computational strategies like virtual screening and de novo molecular design to identify promising lead compounds.

Virtual screening involves the computational screening of large chemical libraries against a specific biological target. medchemexpress.com This can be done in two primary ways:

Structure-based virtual screening: This method, which includes molecular docking, uses the 3D structure of the target protein to screen libraries for compounds that are predicted to bind well to the active site. medchemexpress.com This approach was successfully used to identify novel oxazolidinone inhibitors of the LpxC enzyme. nih.gov

Ligand-based virtual screening: When the target's 3D structure is unknown, this method uses the structures of known active ligands to search for other molecules with similar properties. medchemexpress.com

De novo molecular design is a computational strategy for creating entirely new molecules. nih.gov Instead of screening existing compounds, algorithms build novel chemical structures piece by piece (e.g., fragment-by-fragment) directly within the binding site of a target protein. nih.gov This allows for the design of highly tailored molecules with optimized binding characteristics. A related approach involves the strategic design of a library of compounds around a core scaffold, as was done for oxazolidinones to probe structure-uptake relationships. nih.gov In that study, a core scaffold was identified, and the "C-ring" was systematically modified to explore its impact on bacterial accumulation, representing a rational design strategy to overcome a specific pharmacological challenge. nih.gov These design and screening methodologies accelerate the discovery pipeline, enabling researchers to focus experimental efforts on compounds with the highest probability of success. rug.nl

Mechanistic Investigations of Biological Interactions

In Vitro Pharmacological Profiling and Target Engagement Studies

In vitro studies are fundamental in characterizing the interaction of a compound with specific biological targets. For the "4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one" scaffold, these investigations have primarily focused on its potential modulation of serotonin (B10506) receptors and, more broadly for the oxazolidinone class, on the inhibition of protein synthesis.

The indole (B1671886) nucleus is a well-established pharmacophore for serotonin (5-HT) receptor ligands, and its incorporation into the oxazolidinone framework has prompted investigations into the serotonergic activity of this hybrid scaffold. While direct studies on "this compound" are not extensively reported in publicly available literature, research on closely related analogues provides significant insights into its potential to modulate serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes.

For instance, a study on a series of 3-(cyclobutyl)-indole derivatives bearing a (4S)-oxazolidin-2-one moiety revealed compounds with partial agonist activity at 5-HT1B/1D receptors. One notable analogue, 4-[3-(trans-3-dimethylaminocyclobutyl)-1H-indol-5-ylmethyl]-(4S)-oxazolidin-2-one , was identified as a partial agonist with low intrinsic activity. researchgate.net This suggests that the indolyl-oxazolidinone scaffold can effectively interact with the binding pocket of these receptors. The mechanism of action for such partial agonists typically involves binding to the receptor and eliciting a response that is lower than that of the endogenous full agonist, serotonin. This can be therapeutically advantageous, as it may provide a more modulated physiological response.

It has also been noted that some oxazolidinone antibiotics, such as linezolid (B1675486), can act as weak, reversible, nonselective monoamine oxidase inhibitors, which can lead to increased serotonin levels and, in some cases, serotonin syndrome. nih.govresearchgate.netnih.gov This indirect serotonergic activity is another facet of the complex pharmacology of the oxazolidinone scaffold.

The oxazolidinone class of compounds is renowned for its potent antibacterial activity, which stems from a unique mechanism of protein synthesis inhibition. researchgate.netnih.gov This mechanism has been extensively studied for clinically approved antibiotics like linezolid and provides a strong basis for understanding the potential antibacterial action of "this compound".

Oxazolidinones exert their effect by binding to the 50S ribosomal subunit of the bacterial ribosome. nih.govorthobullets.combiorxiv.org This binding event occurs at the peptidyl transferase center (PTC), a critical region responsible for peptide bond formation. The binding of the oxazolidinone molecule to the PTC prevents the formation of a functional 70S initiation complex, which is an essential early step in protein synthesis. nih.govorthobullets.com Specifically, it interferes with the correct positioning of the initiator tRNA (fMet-tRNA) in the P-site of the ribosome, thereby inhibiting the formation of the first peptide bond. researchgate.net This context-specific inhibition has been shown to be more pronounced when certain amino acids, such as alanine, are in the nascent peptide chain. biorxiv.org

This mechanism is distinct from that of many other classes of protein synthesis inhibitors, which often target later stages of elongation. The unique mode of action of oxazolidinones means that they often retain activity against bacteria that have developed resistance to other antibiotics. researchgate.net

Table 1: In Vitro Activity of Oxazolidinone Antibiotics Against Nontuberculous Mycobacteria (NTM)

| Compound | Organism | MIC Range (μg/mL) |

| Linezolid | Mycobacterium avium | 8–>64 |

| Sutezolid | Mycobacterium avium | 0.5–8 |

| Delpazolid | Mycobacterium avium | 2–32 |

Data sourced from a study on the in vitro activities of oxazolidinone antibiotics against clinical NTM isolates. nih.gov

For example, studies on various indole derivatives have reported high affinities for different serotonin receptor subtypes. researchgate.netnih.gov The affinity is highly dependent on the substitutions on the indole ring and the nature of the side chain.

Molecular docking studies on related 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have been performed to understand their binding to bacterial proteins, such as the RelA/SpoT homolog (RSH) proteins, which are involved in the bacterial stringent response. nih.gov These computational studies provide insights into the potential binding modes of indole-containing heterocyclic compounds to protein targets.

Structure-Activity Relationship (SAR) and Pharmacophore Mapping

The systematic investigation of how chemical structure relates to biological activity is fundamental to medicinal chemistry. For the "this compound" scaffold, SAR and pharmacophore modeling studies provide a framework for designing new molecules with improved properties.

SAR studies on oxazolidinone and indole derivatives have identified several key structural features that are critical for their biological activity.

For the antibacterial activity of oxazolidinones, the following are generally considered important:

The N-aryl group: The nature of the substituent on the nitrogen of the oxazolidinone ring is crucial. A 3-fluorophenyl group is often found in potent antibacterial agents.

The C-5 side chain: The substituent at the 5-position of the oxazolidinone ring significantly influences activity. An acetamidomethyl group is present in linezolid, and modifications at this position can modulate potency and spectrum of activity. nih.govnih.govresearchgate.net

The stereochemistry at C-5: The (S)-configuration at the C-5 position is generally essential for antibacterial activity.

For the serotonergic activity of indole derivatives, key determinants include:

The indole NH: The hydrogen on the indole nitrogen is often involved in a key hydrogen bond with the receptor.

The position of the side chain: A side chain at the 3-position of the indole is common in many serotonin receptor ligands.

The nature of the side chain: The length and functionality of the side chain are critical for affinity and selectivity for different 5-HT receptor subtypes.

In the case of "this compound," the indole moiety at the 4-position of the oxazolidinone ring represents a unique structural arrangement. The biological activity of this compound will be determined by how this combination of pharmacophores presents itself to various biological targets.

Table 2: SAR of Indole-based Compounds at Serotonin Receptors

| Compound Class | Key Structural Features | Impact on Activity | Reference |

| Arylpiperazine Indoles | Linker length and aryl substitution | Modulates affinity for 5-HT1A and SERT | nih.gov |

| Indole Carboxaldehydes | Bromination of the indole ring | Increases potency | researchgate.net |

| Benzylimidazolines | Aromatic substituents | Affects selectivity for 5-HT1D over 5-HT1B | drugbank.com |

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.govnih.govnih.govnih.govresearchgate.net These models serve as valuable tools for the rational design of new ligands and for virtual screening of compound libraries.

For serotonin receptor ligands, pharmacophore models typically include features such as:

A protonatable nitrogen atom that can form an ionic interaction with a conserved aspartate residue in the receptor. semanticscholar.org

One or more aromatic/hydrophobic regions that engage in van der Waals and pi-stacking interactions with aromatic amino acid residues in the binding pocket.

Hydrogen bond donors and acceptors that form specific interactions with the receptor. researchgate.net

A pharmacophore model for 5-HT1D receptor agonists would likely feature an indole nitrogen as a hydrogen bond donor, a basic amine for the ionic interaction, and specific hydrophobic regions. The development of such a model for the indolyl-oxazolidinone class would involve aligning a set of active and inactive molecules to identify the common features responsible for high-affinity binding and functional activity. This would enable the design of new derivatives of "this compound" with optimized interactions with the target receptor.

Cellular and Molecular Mechanistic Studies (Excluding Clinical Data)

The therapeutic potential of a compound is defined by its interactions at a molecular level. For this compound and its structural analogs, research has focused on elucidating the precise cellular and molecular mechanisms that underpin their biological activities. These investigations, conducted in vitro, have provided critical insights into how these molecules function as antimicrobial, anti-inflammatory, and anticancer agents.

Anti-inflammatory and Immunomodulatory Pathway Studies

Investigations into indole-containing heterocyclic compounds, including those with an oxazolidinone or similar core, have revealed significant modulatory effects on various inflammatory pathways. The mechanisms appear to be multifaceted, involving the regulation of key signaling molecules, enzymes, and immune cell responses.

Modulation of the Nitric Oxide (NO) Pathway: Studies on the indole-N-acylhydrazone derivative, JR19, demonstrated that its anti-inflammatory effects are mediated through the nitric oxide pathway. nih.govmdpi.com The compound was found to significantly reduce leukocyte migration, an effect that was reversed by inhibitors of inducible nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC). nih.govmdpi.comnih.gov This indicates that the compound's action is dependent on the iNOS/sGC/cGMP signaling cascade, which plays a complex role in modulating inflammation. mdpi.com

Regulation of Pro-Inflammatory Cytokines: A primary mechanism for the anti-inflammatory activity of these compounds is the suppression of pro-inflammatory cytokine production.

The indole derivative JR19 was shown to effectively decrease the levels of several key cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-17 (IL-17), and Interferon-gamma (IFN-γ). nih.govmdpi.com

Similarly, studies on a 2-thioxo-4-thiazolidinone derivative with an indole group noted a reduction in TNF-α and IL-2 levels in animal models. mdpi.com

Other related indole-oxadiazole compounds were found to have a stimulatory effect on IL-1β while inhibiting T-cell proliferation, suggesting a selective immunomodulatory profile. nih.govresearchgate.net

Interaction with Immunomodulatory Receptors: Molecular modeling and in vitro assays have identified potential interactions with key receptors that regulate immune responses.

PPARγ Modulation: A 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid derivative was predicted to be a modulator of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). mdpi.com PPARγ is a nuclear receptor with known anti-inflammatory functions, and its modulation represents a significant therapeutic target for inflammatory diseases. mdpi.com

S1P1 Receptor Agonism: A series of oxazolidin-2-one-4-carboxylic amide compounds were designed as agonists for the Sphingosine-1-Phosphate Receptor 1 (S1P1). nih.gov Agonism at this receptor can lead to the sequestration of lymphocytes in lymph nodes, producing an immunosuppressive effect. nih.gov

| Pathway/Target | Effect Observed | Compound Type Studied | Source |

|---|---|---|---|

| Nitric Oxide (NO) Pathway (iNOS/sGC) | Anti-inflammatory effect dependent on this pathway. | Indole N-acylhydrazone | nih.govmdpi.com |

| TNF-α | Decreased levels. | Indole N-acylhydrazone, Indole-thiazolidinone | nih.govmdpi.commdpi.com |

| IL-6, IL-17, IFN-γ | Decreased levels. | Indole N-acylhydrazone | nih.govmdpi.com |

| IL-2 | Decreased levels. | Indole-thiazolidinone | mdpi.com |

| T-Cell Proliferation | Inhibition. | Indole-oxadiazole | nih.gov |

| PPARγ | Predicted modulation. | Indole-thiazolidinone | mdpi.com |

| S1P1 Receptor | Agonism, leading to immunosuppression. | Oxazolidin-2-one-4-carboxylic amide | nih.gov |

Exploration of Anticancer Mechanisms and Cellular Targets

The indole and oxazolidinone scaffolds are present in numerous compounds investigated for anticancer activity. Mechanistic studies reveal that these molecules can interfere with cancer cell proliferation and survival through multiple pathways, most notably by inducing programmed cell death (apoptosis) and halting the cell division cycle.

Induction of Apoptosis and Cell Cycle Arrest: A common mechanism of action is the ability to trigger apoptosis and cause cell cycle arrest in cancer cells.

Apoptosis Induction: One study on a 2-thioxoimidazolidin-4-one derivative found it induced apoptosis in HepG2 liver cancer cells by 19.35-fold compared to controls. nih.gov This was accompanied by an upregulation of pro-apoptotic genes like p53, PUMA, and caspases (3, 8, and 9), along with the downregulation of the anti-apoptotic Bcl-2 gene. nih.gov Similarly, 2-Indolyl-1,3,4-oxadiazole derivatives have been shown to induce apoptosis in breast cancer cells. nih.gov

Cell Cycle Arrest: The same 2-thioxoimidazolidin-4-one derivative was shown to arrest the cell cycle in the G2/M phase, preventing cancer cells from proceeding through mitosis. nih.gov

Inhibition of Key Signaling Pathways and Enzymes: Targeting specific enzymes and signaling pathways crucial for cancer cell growth and survival is another key strategy.

PI3K/AKT Pathway: Inhibition of the PI3K/AKT signaling pathway, which is critical for cell survival and proliferation, was observed at both the gene and protein levels for a 2-thioxoimidazolidin-4-one derivative. nih.gov

PARP Inhibition: A novel 2-Indolyl-1,3,4-oxadiazole compound was found to target and inhibit Poly (ADP-ribose) polymerase (PARP1), a key enzyme in DNA repair. nih.gov Inhibiting PARP in cancer cells can lead to an accumulation of DNA damage and cell death. nih.gov

STAT3 Inhibition: Predictive studies for 1,3,4-oxadiazole (B1194373) derivatives suggest that they may act as inhibitors of STAT3, a transcription factor that regulates cellular events like proliferation and apoptosis and is a known therapeutic target in oncology. nih.gov

OGG1 Inhibition: Other complex heterocyclic inhibitors have been developed to target human 8-oxoguanine DNA glycosylase-1 (OGG1), a DNA repair enzyme. nist.gov Inhibition of OGG1 has been shown to suppress cancer cell growth and sensitize cancer cells to radiation. nist.gov

| Cellular Process | Specific Target/Pathway | Effect | Compound Type Studied | Source |

|---|---|---|---|---|

| Apoptosis | Bcl-2 family proteins | Downregulation of anti-apoptotic Bcl-2. | 2-thioxoimidazolidin-4-one | nih.gov |

| Caspases (3, 8, 9) | Upregulation and activation. | 2-thioxoimidazolidin-4-one | nih.gov | |

| Cell Cycle | G2/M Phase | Arrest of cell division. | 2-thioxoimidazolidin-4-one | nih.gov |

| Signal Transduction | PI3K/AKT Pathway | Inhibition. | 2-thioxoimidazolidin-4-one | nih.gov |

| STAT3 Pathway | Predicted inhibition. | 1,3,4-Oxadiazole derivatives | nih.gov | |

| DNA Repair | PARP1 | Inhibition, leading to autophagy and genomic instability. | 2-Indolyl-1,3,4-oxadiazole | nih.gov |

| OGG1 | Inhibition, suppressing cancer cell growth. | Benzimidazol-carboxamide derivative | nist.gov |

Applications in Advanced Synthetic and Medicinal Chemistry

Role as Chiral Auxiliaries in Asymmetric Organic Synthesis

The oxazolidinone ring is a well-established chiral auxiliary in asymmetric synthesis, a strategy that temporarily incorporates a chiral unit into a substrate to control the stereochemical outcome of a reaction. wikipedia.org Popularized by David A. Evans, these auxiliaries are instrumental in stereoselective transformations such as aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.orgrsc.org The effectiveness of the auxiliary stems from the steric hindrance provided by substituents on the oxazolidinone ring, which directs the approach of incoming reagents to one face of the molecule. wikipedia.org

The substitution pattern on the chiral auxiliary is critical for the efficiency and diastereoselectivity of the synthetic transformation. nih.gov Specifically, the substituent at the 4-position of the oxazolidinone ring plays a crucial role in directing the stereochemical course of reactions. While common auxiliaries often feature benzyl (B1604629) or isopropyl groups at this position, the use of a 4-indolyl substituent introduces a distinct steric and electronic environment.

The general process involves the acylation of the oxazolidinone's nitrogen atom, followed by deprotonation to form a rigid chelated enolate. acs.org This enolate then reacts with an electrophile, with the substituent at the 4-position sterically blocking one face of the enolate, leading to a highly diastereoselective alkylation. nih.govacs.org The auxiliary can be subsequently removed, often through hydrolysis, to yield an enantiomerically enriched product, and the auxiliary itself can be recovered for reuse. wikipedia.org This methodology is valued in the early stages of drug discovery for its reliability and the predictable stereochemical control it offers. rsc.org

Scaffold for New Chemical Entity (NCE) Development in Medicinal Chemistry

The 4-(1H-Indol-3-yl)-1,3-oxazolidin-2-one framework is a quintessential example of a privileged scaffold. Both the indole (B1671886) and oxazolidinone moieties are independently recognized as core components of numerous biologically active compounds. nih.govmdpi.comcapes.gov.br The indole ring is a ubiquitous feature in natural products and synthetic drugs, capable of interacting with a multitude of biological targets. mdpi.com The oxazolidinone ring, most famously represented in the antibiotic linezolid (B1675486), is a versatile pharmacophore used in the development of antibacterial, antituberculosis, anticancer, and anti-inflammatory agents. nih.govresearchgate.net

The fusion of these two scaffolds creates a hybrid structure with significant potential for drug discovery. This scaffold can act as a bioisostere for various chemical groups, such as carbamates and amides, while offering improved metabolic and chemical stability. researchgate.net Researchers have leveraged this combined scaffold to develop New Chemical Entities (NCEs) for diverse therapeutic applications. A notable example involved the identification of 4-[3-(trans-3-dimethylaminocyclobutyl)-1H-indol-5-ylmethyl]-(4S)-oxazolidin-2-one as a partial agonist for 5HT(1B/1D) receptors, demonstrating the utility of this scaffold in developing agents for conditions like migraine. nih.gov

Design and Synthesis of Analogues for Targeted Biological Activity

The this compound scaffold serves as a versatile template for the design and synthesis of analogues aimed at specific biological targets. Medicinal chemists systematically modify the core structure to explore structure-activity relationships (SAR) and optimize therapeutic effects. This involves adding or altering substituents on both the indole and oxazolidinone rings.

For instance, the indole nucleus is amenable to substitution at various positions, allowing for the fine-tuning of a compound's interaction with its biological target. Similarly, the oxazolidinone ring can be modified, or the entire scaffold can be linked to other pharmacologically active moieties to create hybrid molecules with novel or enhanced activities. This modular approach has led to the discovery of compounds with a wide range of biological activities.

Table 1: Examples of Analogues and Their Targeted Activities

| Base Scaffold/Analogue Type | Targeted Biological Activity | Research Findings | Citations |

| Indolyl-Thiazolidinedione | α-Glucosidase Inhibition (Antidiabetic) | Synthesized analogues showed potent α-glucosidase inhibitory activity, with IC50 values significantly lower than the standard drug, acarbose. Compound IT4 was the most potent. | nih.gov |

| Indolyl-Quinazolinone | Antibacterial (MRSA) | Derivatives were developed and evaluated for antibacterial activity. 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one showed a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA. | mdpi.comnih.gov |

| Oxazolidinone-Triazole | Antifungal | A series of oxazolidinone-linked 1,2,3-triazole derivatives were synthesized and showed significant activity against various fungal species, in some cases exceeding the potency of the standard drug itraconazole. | nih.gov |

| Indolyl-Isoxazoline | Analgesic, Anti-inflammatory, Antibacterial | Hybrid analogues of indole and isoxazoline (B3343090) were synthesized and showed potential for dual anti-inflammatory and antimicrobial activity. | asianpubs.orgproquest.com |

Lead Optimization Strategies for Improved Pharmacological Profiles

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is chemically modified to improve its therapeutic profile. For compounds based on the this compound scaffold, these strategies focus on enhancing potency, selectivity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Structural modifications are guided by structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with changes in its biological activity. For example, in the development of oxazolidinone antibiotics, the inclusion of a biaryl ring system in tedizolid (B1663884) was found to enable favorable hydrogen bonds within the target's binding pocket, leading to enhanced potency. nih.gov

A key aspect of lead optimization is improving the "developability" of a compound. This was demonstrated in the discovery of the 5HT(1B/1D) receptor partial agonist 4991W93, where a qualitative model for pharmacokinetic properties was used to guide the synthesis of molecules with a higher likelihood of oral bioavailability in humans. nih.gov Such strategies are essential for transforming a promising scaffold into a viable drug candidate. nih.govnih.gov

Exploration of Bioisosteric Replacements within the Compound Scaffold

Bioisosterism is a strategy in medicinal chemistry used for the rational design and modification of lead compounds. ufrj.brresearchgate.net It involves the substitution of an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. estranky.skresearchgate.net Bioisosteres can have near-equal molecular shapes, volumes, and electron distribution. estranky.sk

This strategy is frequently applied to the this compound scaffold to enhance potency, improve selectivity, alter metabolism, or reduce toxicity. The indole nucleus itself is often a target for bioisosteric replacement. For example, heterocycles like indazole have been successfully used as bioisosteres for indole to modulate receptor binding and activity. nih.gov This approach was used to develop a potent and selective PI3Kδ inhibitor by replacing the indole moiety. nih.gov

Beyond the core rings, functional groups attached to the scaffold can also be replaced. In the development of a 5HT(1B/1D) receptor partial agonist, the 3-aminocyclobutyl group was identified as a potential bioisostere for an ethylamine (B1201723) side chain, a common feature in tryptamine-based ligands. nih.gov

Table 2: Examples of Bioisosteric Replacements

| Original Group/Scaffold | Bioisosteric Replacement | Purpose/Outcome | Citations |

| Indole | Indazole | Used as a bioisostere to develop serotonin (B10506) 5HT3 receptor antagonists. | nih.gov |

| Indole | Various Heterocycles | Replacement of the indole moiety to develop a potent and selective PI3Kδ inhibitor for acute myeloid leukemia. | nih.gov |

| Ethylamine side chain | 3-Aminocyclobutyl group | Identified as a potential isostere to develop 5HT(1B/1D) receptor partial agonists with modified intrinsic activity. | nih.gov |

| Carboxylic Acid | Tetrazole, N-methylsulfonylcarboxamide | Replacement of a carboxylic acid function with acidic bioisosteres to modulate affinity for AMPA receptors. | researchgate.net |

Contribution to the Discovery of Polypharmacological and Multitargeted Agents

Polypharmacology refers to the ability of a single drug to interact with multiple biological targets. While traditionally viewed as a source of side effects, this concept is now being harnessed as a rational approach to develop more effective therapies for complex multifactorial diseases like cancer and neurodegenerative disorders. mdpi.com The this compound scaffold, with its two distinct and pharmacologically active moieties, is well-suited for the design of such multitargeted agents.

Researchers have exploited the versatility of the indole scaffold to design compounds that act as dual ligands. For example, indole derivatives have been developed to simultaneously bind to the translocator protein (TSPO) and the murine double minute 2 (MDM2) protein, two targets relevant in cancer therapy. mdpi.com This demonstrates a deliberate strategy to achieve a polypharmacological profile.

Furthermore, compounds derived from this structural class can inadvertently exhibit activity at multiple related receptors. The 5HT(1B/1D) partial agonist 4991W93, derived from an indolyl-oxazolidinone scaffold, was also found to have significant activity at 5HT(1F) receptors, showcasing its multitargeted nature. nih.gov Similarly, the development of indolyl isoxazoline hybrids with both anti-inflammatory and antimicrobial properties points to the potential of these scaffolds in creating agents that can address different facets of a disease process. proquest.com

Future Perspectives and Emerging Research Directions

Advancements in the Asymmetric Synthesis of Complex Indole-Oxazolidinone Derivatives